molecular formula C26H23FN2O5S B2768882 2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 902585-65-3

2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2768882
CAS No.: 902585-65-3
M. Wt: 494.54
InChI Key: UMGPWTQVQDQXDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, its reactivity under various conditions, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s behavior under various conditions.

Scientific Research Applications

Structural Aspects and Compound Properties

Research has delved into the structural aspects of similar amide-containing isoquinoline derivatives, exploring their potential in forming gels and crystalline solids upon treatment with different mineral acids. These structural investigations provide foundational knowledge for further applications in material science and pharmaceutical formulation. One study discusses the formation of gels and crystalline salts through interactions with acids, highlighting the influence of acid anion shape on gelation and crystallinity outcomes. Such findings are crucial for designing materials with desired physical properties (Karmakar et al., 2007).

Cytotoxic Activities

Sulfonamide derivatives, similar in structure to the queried compound, have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. This research indicates the potential for developing novel anticancer agents based on the sulfonamide framework, offering insights into the design of more effective and selective therapeutic agents (Ghorab et al., 2015).

Herbicidal Activities

The design and synthesis of novel triazolinone derivatives incorporating pharmacophores similar to the queried compound have been explored for their herbicidal activities. This research demonstrates the application of such compounds in agriculture, specifically as potent Protox inhibitors, highlighting a promising avenue for developing new herbicides with improved efficacy and selectivity (Luo et al., 2008).

Fluorination Techniques

Studies on the fluorination of chloro-formylquinolines, closely related to the chemical structure of the queried compound, have revealed improved methodologies for introducing fluorine atoms into organic molecules. These advancements in synthetic chemistry techniques are pivotal for the development of compounds with enhanced biological activity and pharmaceutical properties (Kidwai et al., 1999).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or other biochemical interactions .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-34-20-8-10-21(11-9-20)35(32,33)24-15-29(23-12-7-18(27)14-22(23)26(24)31)16-25(30)28-19-6-4-5-17(2)13-19/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGPWTQVQDQXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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